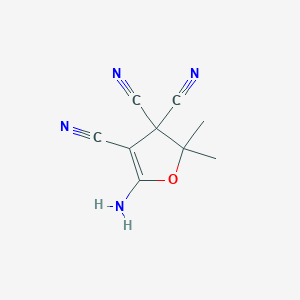
5-Amino-2,2-dimethyl-3,3,4(2H)-furantricarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-2,2-dimethyl-3,3,4(2H)-furantricarbonitrile is an organic compound that belongs to the class of furan derivatives These compounds are characterized by a furan ring, which is a five-membered aromatic ring with one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2,2-dimethyl-3,3,4(2H)-furantricarbonitrile typically involves the cyclization of appropriate precursors under specific conditions One possible route could involve the reaction of a suitable dicarbonyl compound with an amine and a nitrile source
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This could include optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-2,2-dimethyl-3,3,4(2H)-furantricarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions could be used to convert nitrile groups to amines or other functional groups.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other groups.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and catalyst choice.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a furan derivative with additional oxygen-containing groups, while reduction could produce an amine derivative.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Exploration as a pharmaceutical intermediate or active ingredient.
Industry: Use in the production of advanced materials or as a precursor in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of 5-Amino-2,2-dimethyl-3,3,4(2H)-furantricarbonitrile would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of the amino and nitrile groups could facilitate binding to specific sites on target molecules, leading to desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 5-Amino-2,2-dimethyl-3,3,4(2H)-furantricarbonitrile include other furan derivatives with amino and nitrile groups, such as:
- 5-Amino-2,2-dimethyl-3,4-dihydro-2H-furan-3-carbonitrile
- 5-Amino-2,2-dimethyl-3,4-dihydro-2H-furan-4-carbonitrile
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the furan ring, which may confer distinct chemical and biological properties compared to other similar compounds. This could result in unique reactivity, stability, or biological activity, making it valuable for specific applications.
Propriétés
Numéro CAS |
77219-07-9 |
|---|---|
Formule moléculaire |
C9H8N4O |
Poids moléculaire |
188.19 g/mol |
Nom IUPAC |
5-amino-2,2-dimethylfuran-3,3,4-tricarbonitrile |
InChI |
InChI=1S/C9H8N4O/c1-8(2)9(4-11,5-12)6(3-10)7(13)14-8/h13H2,1-2H3 |
Clé InChI |
JAOVUKPGGMKSFA-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(C(=C(O1)N)C#N)(C#N)C#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


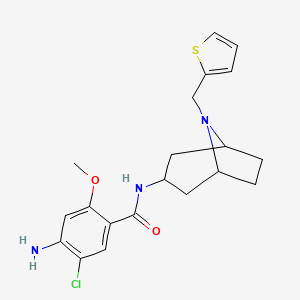
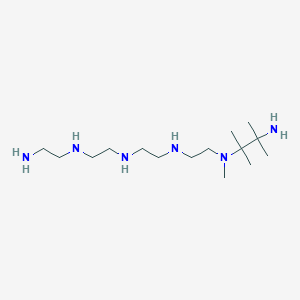

![2,2'-{[2-(4-Butoxyanilino)-2-oxoethyl]azanediyl}diacetic acid](/img/structure/B14453675.png)
![1-Oxa-4-azaspiro[4.5]decane, 4-(dichloroacetyl)-3-ethyl-](/img/structure/B14453685.png)
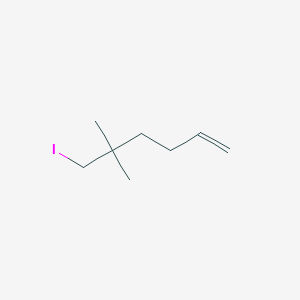
![8-Ethoxy-7-oxa-9-azatetracyclo[4.3.0.02,4.03,5]non-8-ene](/img/structure/B14453706.png)
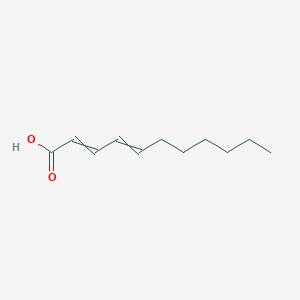
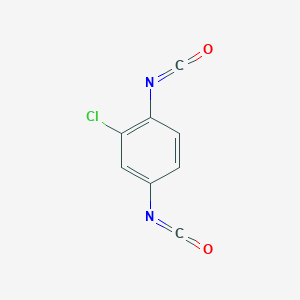
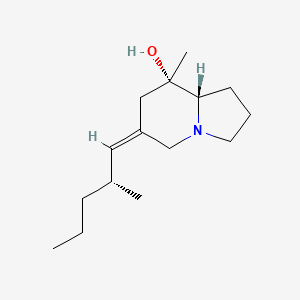
![1,4,5,6,7,7-Hexabromobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B14453728.png)
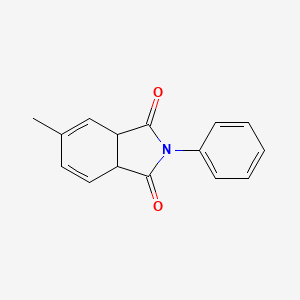
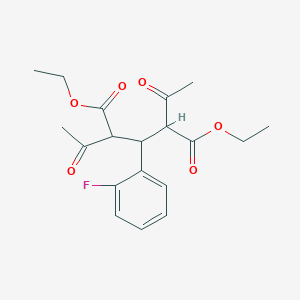
![1-[1-(Trichlorogermyl)ethyl]pyrrolidin-2-one](/img/structure/B14453755.png)
